

# Biological Activity of Odorine from Aglaia odorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Odorine** is a natural product isolated from the leaves and other parts of Aglaia odorata, a plant belonging to the Meliaceae family.[1] It is classified as an aminopyrrolidine-diamide, a class of compounds that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of **odorine**, with a focus on its anticancer, anti-inflammatory, and insecticidal properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

#### 1.1 Chemical Profile

• IUPAC Name: (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

## **Anticancer Activity**

**Odorine** has demonstrated significant cancer chemopreventive potential, particularly in the context of skin cancer.[1] Studies have shown that it can inhibit both the initiation and promotion stages of carcinogenesis.[1]



#### 2.1 Two-Stage Skin Carcinogenesis Model

The primary evidence for **odorine**'s anticancer activity comes from the two-stage mouse skin carcinogenesis model. This model involves the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][3][4][5]

While the available literature confirms the inhibitory effect of **odorine** in this model, specific quantitative data on tumor inhibition percentages at defined doses of pure **odorine** are not extensively reported. The studies highlight a "remarkable inhibitory effect" but do not provide the detailed dose-response data necessary for a complete quantitative assessment.

Table 1: Summary of Anticancer Activity Data for Compounds from Aglaia Species

Compound/ Extract	Cancer Model	Cell Line/Animal Model	Activity	Quantitative Data (IC50/Inhibiti on)	Reference
Odorine	Skin Carcinogenes is	Mouse (in vivo)	Chemopreve ntive	Data not specified in reviewed literature	[1]
Rocaglaol	Lung & Liver Cancer	AGZY 83-a & SMMC-7721 (in vitro)	Cytotoxic	IC <sub>50</sub> : 0.03 μM (AGZY 83-a), 3.62 μM (SMMC- 7721)	
Rocaglamide	Leukemia, Liver, Lung, Breast, Colon Cancer	HL-60, SMMC-7721, A-549, MCF- 7, SW480 (in vitro)	Cytotoxic	IC50: 0.007- 0.095 μΜ	[6]

2.2 Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay

## Foundational & Exploratory

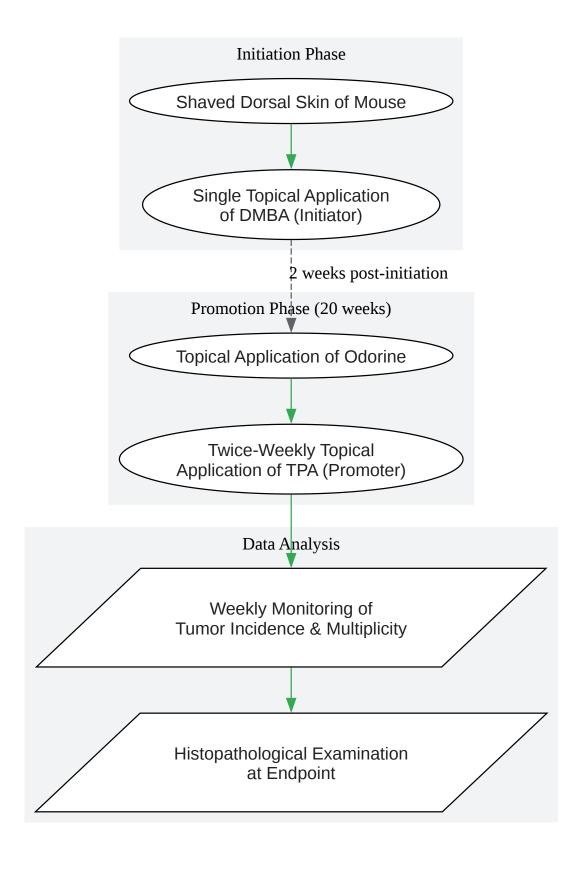




This protocol is a generalized procedure based on established methods for inducing skin carcinogenesis in mice to test the efficacy of chemopreventive agents like **odorine**.

- Animal Model: Female ICR mice, 6-7 weeks of age.
- Initiation: A single topical application of 60 μg of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of the mice.
- Promotion: Two weeks after initiation, twice-weekly topical applications of 4  $\mu$ g of TPA in 0.2 ml of acetone are administered for up to 20 weeks.
- Test Compound Administration: **Odorine** would be administered topically to the same area before each TPA application. The exact concentration of **odorine** used in the original studies is not specified in the available literature.
- Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and the size of the tumors are recorded weekly.
- Endpoint: The experiment is typically terminated at 20-22 weeks, at which point skin samples are collected for histological analysis.





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Experimental workflow for the two-stage skin carcinogenesis assay.



# **Anti-inflammatory Activity**

**Odorine** has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF- $\alpha$ ).[1]

#### 3.1 Inhibition of LPS-Induced TNF-α Production

In a study utilizing rat immortalized microglial (HAPI) cells, **odorine** was found to suppress the expression of TNF- $\alpha$  mRNA induced by lipopolysaccharide (LPS).[1] While this demonstrates a clear anti-inflammatory effect, the specific IC50 value for **odorine** in this assay is not provided in the referenced literature.

Table 2: Summary of Anti-inflammatory Activity Data for Compounds from Aglaia odorata

Compound	Assay	Cell Line	Activity	Quantitative Data (IC₅o)	Reference
Odorine	LPS-induced TNF-α mRNA expression	HAPI (rat microglial) cells	Suppression of TNF-α	Data not specified in reviewed literature	[1]
Hesperetin- 7,3'-O- dimethylether	LPS-induced TNF-α mRNA expression	HAPI (rat microglial) cells	Potent suppression of TNF-α	Data not specified in reviewed literature	[1]

#### 3.2 Experimental Protocol: LPS-Induced TNF-α Expression Assay

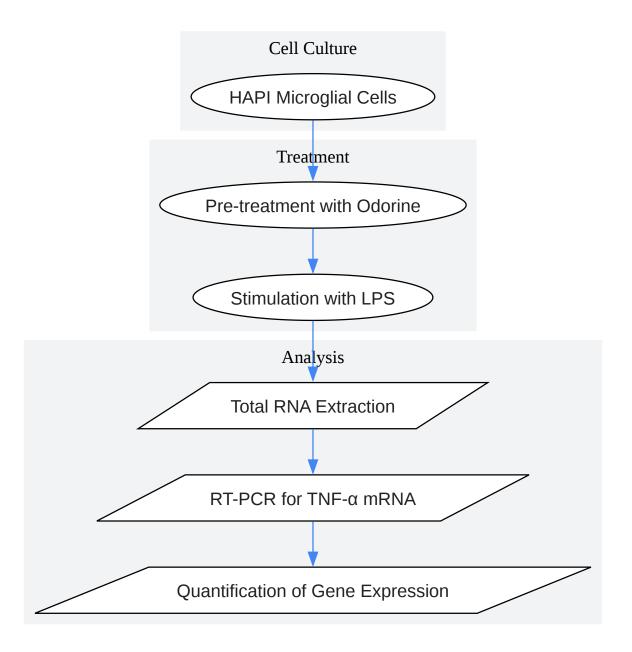
The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like **odorine** in microglial cells.

- Cell Culture: Rat immortalized microglial HAPI cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO<sub>2</sub> incubator.
- Treatment: Cells are pre-treated with various concentrations of odorine for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) for a further duration



(e.g., 6 hours).

- RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of TNF-α. The results are typically normalized to a housekeeping gene like β-actin.
- Data Analysis: The percentage of inhibition of TNF-α expression by odorine at different concentrations is calculated to determine the IC<sub>50</sub> value.



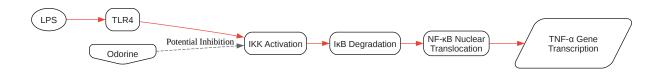
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Workflow for assessing the anti-inflammatory effect of **odorine**.

#### 3.3 Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by **odorine** are not yet fully elucidated, the suppression of TNF-α production suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm the direct effect of **odorine** on this pathway.



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Hypothesized inhibition of the NF-κB pathway by **odorine**.

# **Insecticidal Activity**

Extracts from Aglaia odorata have been reported to possess insecticidal properties, with rocaglamide derivatives being identified as potent active constituents.[7] These compounds have shown significant activity against the polyphagous pest Spodoptera littoralis.

Although **odorine** is isolated from the same plant, specific quantitative data, such as  $LC_{50}$  values, for the insecticidal activity of purified **odorine** are not well-documented in the available scientific literature. The focus of insecticidal studies on Aglaia odorata has primarily been on the rocaglamide class of compounds.

Table 3: Summary of Insecticidal Activity Data for Compounds from Aglaia odorata



Compound	Target Insect	Activity	Quantitative Data (LC₅₀)	Reference
Odorine	Spodoptera littoralis	Not specified	Data not available in reviewed literature	
Rocaglamide Derivatives	Spodoptera littoralis	Insecticidal	1.5 - 53.4 ppm	[7]

## Conclusion

**Odorine**, an aminopyrrolidine-diamide from Aglaia odorata, exhibits promising biological activities, most notably in the areas of cancer chemoprevention and anti-inflammation. Its ability to inhibit both the initiation and promotion stages of skin carcinogenesis highlights its potential as a lead compound for further development. Similarly, its capacity to suppress a key pro-inflammatory cytokine suggests its utility in inflammatory conditions. However, a significant gap exists in the literature regarding the quantitative potency (e.g., IC<sub>50</sub> and LC<sub>50</sub> values) of purified **odorine** for its various biological effects. Furthermore, the precise molecular mechanisms and signaling pathways through which **odorine** exerts its effects remain to be fully elucidated. Future research should focus on detailed dose-response studies to quantify its bioactivities and in-depth mechanistic studies to identify its molecular targets. Such investigations are crucial for realizing the full therapeutic potential of this interesting natural product.

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- To cite this document: BenchChem. [Biological Activity of Odorine from Aglaia odorata: A
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  [https://www.benchchem.com/product/b200817#biological-activity-of-odorine-from-plant-extracts]

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